molecular formula C9H12N2O B11747676 (E)-propoxy[(pyridin-2-yl)methylidene]amine

(E)-propoxy[(pyridin-2-yl)methylidene]amine

Cat. No.: B11747676
M. Wt: 164.20 g/mol
InChI Key: HNFSIKPTLWPOBD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-propoxy[(pyridin-2-yl)methylidene]amine is an organic compound that belongs to the class of imines It features a pyridine ring substituted with a propoxy group and a methyleneamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propoxy[(pyridin-2-yl)methylidene]amine typically involves the condensation of pyridine-2-carbaldehyde with propoxyamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-propoxy[(pyridin-2-yl)methylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-propoxy[(pyridin-2-yl)methylidene]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-propoxy[(pyridin-2-yl)methylidene]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are studied for their medicinal properties.

Uniqueness

(E)-propoxy[(pyridin-2-yl)methylidene]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group and imine functionality differentiate it from other pyridine derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(Z)-N-propoxy-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8-

InChI Key

HNFSIKPTLWPOBD-FLIBITNWSA-N

Isomeric SMILES

CCCO/N=C\C1=CC=CC=N1

Canonical SMILES

CCCON=CC1=CC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.